N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-11(15-9)16-12-10-5-6-14-17(10)8-7-13-12/h2-8H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSUDFCJOEHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine at the 4-position of the pyrazine ring undergoes alkylation under basic conditions. Common alkylating agents like methyl iodide or benzyl bromide react selectively at this site:
| Reagent | Conditions | Product | Yield (Reported) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N⁴-Methyl derivative | ~75% |
| Benzyl bromide | NaH, THF, 0°C → rt, 6 h | N⁴-Benzyl derivative | ~68% |
These reactions preserve the pyrazolo[1,5-a]pyrazine scaffold while introducing steric or electronic modifications to modulate biological target interactions.
Acylation Reactions
The amine group participates in acylation with acid chlorides or anhydrides:
Example Reaction:
Key observations:
-
Acylation occurs regioselectively at the pyrazine amine rather than the pyridine nitrogen.
-
Bulky acyl groups (e.g., pivaloyl chloride) require prolonged reaction times (>24 h).
Nucleophilic Aromatic Substitution
Electron-deficient positions on the pyrazine ring allow halogen displacement:
| Position | Halogen | Reagent | Conditions | Product |
|---|---|---|---|---|
| C-5 | Cl | NH₃ (g), EtOH, 100°C | 5-Amino derivative | Not quantified |
| C-3 | Br | CuCN, DMF, 120°C, 8 h | 3-Cyano derivative | ~60% |
Microwave-assisted reactions (e.g., 120°C, 20 min) enhance substitution efficiency compared to conventional heating .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to introduce aryl/heteroaryl groups:
Suzuki-Miyaura Coupling (C-3 Modification):
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Yields range from 55–80% depending on boronic acid electronic properties .
-
Electron-deficient boronic acids exhibit faster conversion rates .
Oxidative Functionalization
The pyridine ring undergoes directed C–H activation:
These modifications enable late-stage diversification without disrupting the core heterocycle .
Experimental Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may promote decomposition at >100°C .
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Regioselectivity Control : Steric hindrance from the 6-methylpyridin-2-yl group directs electrophiles to the pyrazine ring over the pyridine moiety .
-
Microwave Acceleration : Reduces reaction times by 50–70% for substitutions and couplings compared to thermal methods .
This compound’s versatile reactivity profile supports its role as a scaffold for developing kinase inhibitors and antimycobacterial agents . Further studies should explore photoredox-mediated transformations and asymmetric catalysis to access chiral derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine/pyrazine scaffold is a common feature among the compounds in the evidence. Key differences lie in the substituents attached to the core, which influence electronic, steric, and pharmacokinetic properties.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Lipophilicity : The 6-methylpyridin-2-yl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., methoxy in or tetrahydro-2H-pyran in ).
- Solubility : Analogs with morpholine (e.g., ) or pyridinylmethyl groups (e.g., ) exhibit improved aqueous solubility due to hydrogen-bonding capabilities.
- Melting Points : Data from show melting points ranging from 132°C (4aA) to higher values for crystalline analogs, suggesting the target compound may have a similar thermal profile.
Biological Activity
N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including synthesis methods, research findings, and comparisons with related compounds.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₁N₅
Molecular Weight: 225.25 g/mol
CAS Number: 2319783-52-1
The compound features a pyrazolo[1,5-a]pyrazine core with a 6-methylpyridin-2-yl substituent. This unique substitution pattern is believed to enhance its binding affinity to various biological targets, contributing to its distinct biological activities .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors: The condensation of 6-methyl-2-pyridinecarboxaldehyde with hydrazine derivatives.
- Reaction Conditions: Utilization of bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethyl sulfoxide .
This method allows for the formation of the pyrazolo[1,5-a]pyrazine core efficiently.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo family exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against these pathogens .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HeLa | 7.01 |
| Other Pyrazole Derivatives | MCF7 | 3.79 |
| Other Pyrazole Derivatives | A549 | 26 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and autophagy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Metabolic Stability: Research indicates that modifications to the compound can enhance metabolic stability while maintaining potency .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo derivatives:
- Study on Antimicrobial Activity: A series of pyrazolo derivatives were tested against Mycobacterium species, revealing MIC values as low as 0.63 μM for some compounds .
- Anticancer Activity Assessment: A study evaluated the cytotoxicity of various pyrazolo derivatives against multiple cancer cell lines, demonstrating significant activity with IC₅₀ values ranging from 3 to 49 µM depending on the specific derivative and cell line tested .
Comparative Analysis with Similar Compounds
This compound can be compared with other heterocyclic compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Different structural features | Varies; some show anticancer properties |
| Pyrazolo[4,3-e][1,2,4]triazolo | Additional functional groups | Unique properties; ongoing research |
The unique substitution on the pyrazino core may enhance specific interactions with molecular targets compared to these similar compounds .
Q & A
Q. Basic Research Focus
- Cathepsin inhibition : Derivatives like 5a (N-butylcarboxamide) inhibit cathepsin K (IC ~25 µM), while 5c (N-(2-picolyl)carboxamide) targets cathepsin B (IC ~45 µM) .
- Anticancer potential : Pyrazolo[1,5-a]pyrazines with dichloromethyl substituents show growth inhibition in cancer cell lines .
How can regioselectivity challenges in pyrazolo[1,5-a]pyrazine synthesis be addressed?
Q. Advanced Research Focus
- Catalyst-assisted strategies : Novel catalysts enable regioselective synthesis of 5-methyl-4-phenyl derivatives, avoiding undesired positional isomers .
- Temperature and solvent control : Heating in MeOH at 60°C followed by cooling to –20°C ensures selective crystallization of intermediates like 5g .
How should researchers resolve discrepancies between calculated and observed analytical data (e.g., NMR, elemental analysis)?
Q. Advanced Research Focus
- Cross-validation with multiple techniques : Combine NMR, HRMS, and elemental analysis (e.g., for 6a , elemental analysis showed C: 61.78% vs. calcd 61.65%) .
- Reaction optimization : Adjust reaction conditions (e.g., solvent purity, stoichiometry) to minimize byproducts affecting analytical results .
What structure-activity relationships (SAR) guide the design of bioactive pyrazolo[1,5-a]pyrazines?
Q. Advanced Research Focus
- Substituent effects : Bulky groups at position 7 (e.g., 2-phenylhydrazono) enhance enzyme inhibition, while polar carboxamides improve solubility .
- Heterocyclic fusion : Pyrazolo[1,5-a]pyrimidine cores linked to indazole or piperazine moieties (e.g., ULK-101 ) improve selectivity for targets like ULK1 in autophagy .
What methodologies are used to study enzyme inhibition mechanisms?
Q. Advanced Research Focus
- IC determination : Dose-response assays with recombinant enzymes (e.g., cathepsins) under standardized pH and temperature conditions .
- Kinetic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .
How can researchers optimize purification of pyrazolo[1,5-a]pyrazine derivatives?
Q. Advanced Research Focus
- Solvent screening : Use hexane for high-yield crystallization of non-polar derivatives, while cold MeOH (-20°C) precipitates polar intermediates .
- Chromatography : Reverse-phase HPLC resolves isomers in carboxamide derivatives .
What strategies enable functionalization at position 7 of pyrazolo[1,5-a]pyrazines?
Q. Advanced Research Focus
- Formylation : Reaction with DMF/POCl yields 7-formyl derivatives, enabling further Schiff base formation .
- Suzuki coupling : Introduce aryl/heteroaryl groups using palladium catalysts for diversifying bioactivity .
How are pyrazolo[1,5-a]pyrazines formulated for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
